molecular formula C19H20N2O7 B10996874 N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide

Cat. No.: B10996874
M. Wt: 388.4 g/mol
InChI Key: LSXWFNSBROQYQS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a morpholine moiety, and a pyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyran Ring: The pyran ring is often formed via a condensation reaction involving appropriate aldehydes and ketones in the presence of acid or base catalysts.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and pyran intermediates through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is investigated for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases like cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s bioactivity. The benzodioxole ring may facilitate binding to aromatic residues in proteins, while the morpholine moiety could enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-{[6-(piperidin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}propionamide: Similar structure with a propionamide linkage instead of acetamide.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both benzodioxole and morpholine moieties, along with the pyran ring, provides a versatile scaffold for further chemical modifications and biological investigations.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

InChI

InChI=1S/C19H20N2O7/c22-15-8-14(9-21-3-5-24-6-4-21)25-10-18(15)26-11-19(23)20-13-1-2-16-17(7-13)28-12-27-16/h1-2,7-8,10H,3-6,9,11-12H2,(H,20,23)

InChI Key

LSXWFNSBROQYQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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